molecular formula C5H11NO3 B1585366 2-Amino-3-hydroxy-3-methylbutanoic acid CAS No. 2280-28-6

2-Amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B1585366
CAS No.: 2280-28-6
M. Wt: 133.15 g/mol
InChI Key: LDRFQSZFVGJGGP-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-methylbutanoic acid is an α-amino acid that is substituted by an amino group at position 2 and a hydroxy group at position 3. This compound is known for its role as a chiral building block in peptide synthesis and as a human metabolite . It is an enantiomer of 2-hydroxy-3-methylbutyric acid and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several synthetic methods for preparing 2-Amino-3-hydroxy-3-methylbutanoic acid. One common method involves the reaction of isobutyraldehyde with ammonia to produce amino isobutanol, which is then reacted with hydrogen cyanide to form amino isobutyronitrile. This intermediate is subsequently hydrolyzed to yield the desired product . Another method involves the reaction of isobutyraldehyde with hydrogen cyanide to produce hydroxy isobutyronitrile, which is then reacted with ammonia and hydrolyzed to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As a typical carboxylic acid, it can form amide, ester, anhydride, and chloride derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include amino isobutanol, amino isobutyronitrile, and hydroxy isobutyronitrile. These intermediates are crucial for the synthesis of this compound and its derivatives.

Properties

IUPAC Name

2-amino-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFQSZFVGJGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-28-6, 5174-30-1
Record name 3-Methyl-DL-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC126808
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-beta-Hydroxyvaline
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Record name 3-METHYL-DL-THREONINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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